molecular formula C14H8ClF6NO2S B15342396 N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide

N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide

Cat. No.: B15342396
M. Wt: 403.7 g/mol
InChI Key: HZPLNDAETLKPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethyl groups and a sulfonamide moiety makes it a valuable compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different trifluoromethyl derivatives .

Mechanism of Action

The mechanism of action of N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide is unique due to the combination of trifluoromethyl groups and a sulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H8ClF6NO2S

Molecular Weight

403.7 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide

InChI

InChI=1S/C14H8ClF6NO2S/c15-10-2-1-3-12(7-10)25(23,24)22-11-5-8(13(16,17)18)4-9(6-11)14(19,20)21/h1-7,22H

InChI Key

HZPLNDAETLKPNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.